6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine
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Overview
Description
6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, with a chlorine atom at the 6th position and an imine group at the 4th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield. For example, the use of formamide or formamidine acetate can facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imine group at the 4th position can participate in oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are substituted pyridopyrimidines, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The major products include oxidized or reduced derivatives of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Pyrido[3,4-d]pyrimidines: These compounds also share a similar core structure but have different substitution patterns and biological activities.
Uniqueness
6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the imine group at specific positions allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H5ClN4 |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine |
InChI |
InChI=1S/C7H5ClN4/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3,5,9H |
InChI Key |
VEBPJECMRSBOPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=N)C2=NC1Cl |
Origin of Product |
United States |
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